5-chloro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-methoxybenzamide
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Overview
Description
5-chloro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-methoxybenzamide is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-methoxybenzamide typically involves several key steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines with diketones under acidic conditions.
Furan Ring Introduction: The furan ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Chlorination: The chlorination of the benzamide moiety is achieved using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Methoxylation: The methoxy group is introduced through methylation reactions, typically using methyl iodide in the presence of a base like potassium carbonate.
Final Coupling: The final step involves coupling the pyrazine-furan intermediate with the chlorinated methoxybenzamide under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the use of scalable catalysts, efficient separation techniques, and stringent quality control measures to ensure purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the pyrazine ring, leading to the formation of amine derivatives.
Substitution: The chloro group on the benzamide moiety can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amine derivatives of the pyrazine ring.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Studies: Used as a probe to study the interaction of pyrazine derivatives with biological macromolecules.
Pharmaceutical Development: Potential lead compound for the development of new drugs targeting various diseases, including infectious diseases and neurological disorders.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes or receptors. The pyrazine ring is known to interact with enzyme active sites, potentially inhibiting their activity. The furan ring may enhance binding affinity through additional interactions with the enzyme or receptor.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide
- 5-chloro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzamide
Uniqueness
5-chloro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-methoxybenzamide is unique due to the presence of both the furan and pyrazine rings, which confer specific biological activities and binding properties. The methoxy group further enhances its pharmacokinetic properties, making it a promising candidate for drug development.
Properties
IUPAC Name |
5-chloro-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3/c1-23-14-5-4-11(18)9-12(14)17(22)21-10-13-16(20-7-6-19-13)15-3-2-8-24-15/h2-9H,10H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSUVBFOQMUXOIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC2=NC=CN=C2C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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